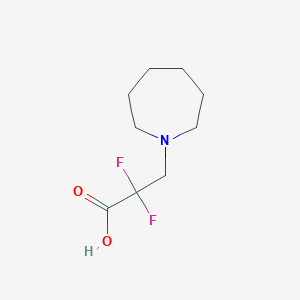![molecular formula C6H6F6O B13171903 [2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
[2,2-Bis(trifluoromethyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Bis(trifluoromethyl)cyclopropyl]methanol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropyl ring, with a methanol group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(trifluoromethyl)cyclopropyl]methanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl groups onto the cyclopropyl ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2-Bis(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Scientific Research Applications
Chemistry: In chemistry, [2,2-Bis(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl groups can serve as probes in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2,2-Bis(trifluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[2,2-Bis(trifluoromethyl)cyclopropyl]amine: Similar structure but with an amine group instead of a methanol group.
[2,2-Bis(trifluoromethyl)cyclopropyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[2,2-Bis(trifluoromethyl)cyclopropyl]acetone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness: The presence of the methanol group in [2,2-Bis(trifluoromethyl)cyclopropyl]methanol provides unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where the hydroxyl group plays a crucial role in the compound’s activity.
Properties
Molecular Formula |
C6H6F6O |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
[2,2-bis(trifluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H6F6O/c7-5(8,9)4(6(10,11)12)1-3(4)2-13/h3,13H,1-2H2 |
InChI Key |
YKHKDTDAAOZNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
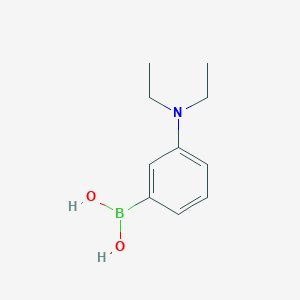
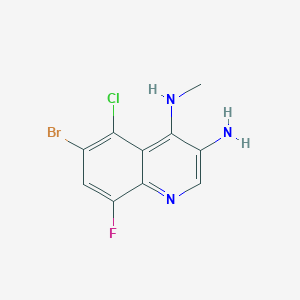

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
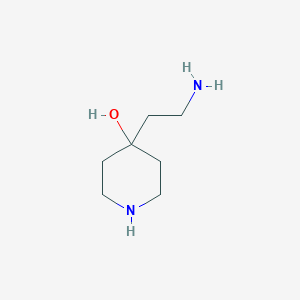

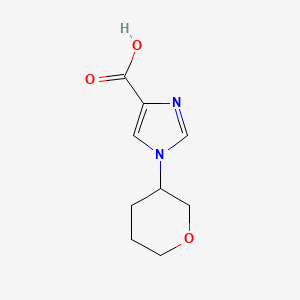
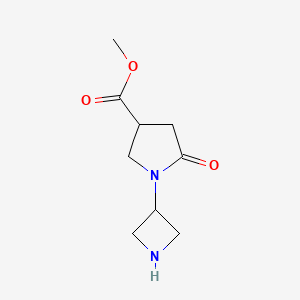
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
